S-Hydroxycysteine

Description

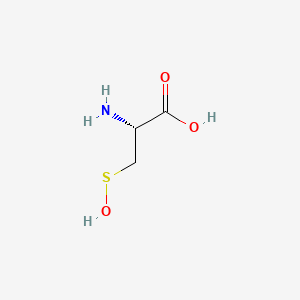

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-hydroxysulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIRVRPOOYSARH-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972677 | |

| Record name | S-Hydroxycysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-80-5, 73243-12-6 | |

| Record name | Cysteinesulfenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005722805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteinesulfenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073243126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hydroxycysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8KIA847T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Approaches and Methodologies for S Hydroxycysteine

Chemical Synthesis of S-Hydroxycysteine and its Derivatives

The chemical synthesis of this compound and its derivatives presents unique challenges due to the inherent reactivity and instability of the sulfenic acid moiety. Various strategies have been developed to address these challenges, focusing on stereoselectivity and the use of protective groups.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for producing enantiomerically pure this compound, which is essential for studying its biological functions. One established method involves the diazotization of S-sulfonyl-cysteine precursors. researchgate.net This approach utilizes a thiosulfonate protecting group, which serves to minimize unwanted nucleophilic substitution at the α-carbon and is resistant to oxidation. researchgate.net The reaction is thought to proceed through a diazonium intermediate, which then undergoes an SN2 or SN1 reaction. researchgate.net Another stereoselective method involves the photoredox-catalyzed asymmetric Giese reaction, which can be used to construct β-thiolated amino acids. nih.gov While not a direct synthesis of this compound, this method provides a pathway to chiral sulfur-containing amino acids that could potentially be converted to their S-hydroxy derivatives.

A different approach to stereoselective synthesis starts from (2S)-methyl glycidate. nih.gov This method involves the opening of the epoxide ring with tritylthiol, followed by protection of the alcohol group to form a protected hydroxycysteine derivative. nih.gov This intermediate can then be further modified.

Challenges in stereoselective synthesis include the potential for β-elimination of the thiol group, especially under basic conditions, and the difficulty of controlling the oxidation state of the sulfur atom to prevent overoxidation to sulfinic or sulfonic acids. nih.gov

Preparation of Protected this compound Building Blocks

The instability of the sulfenic acid group necessitates the use of protecting groups during synthesis and for the creation of stable building blocks for further use, such as in peptide synthesis. nih.govmdpi.com The selection of an appropriate protecting group is critical to prevent side reactions like β-elimination. mdpi.com

A common strategy involves the use of a trityl protecting group for the thiol, which is sterically hindered and can minimize β-elimination. nih.govmdpi.com Another approach is the use of a 2-nitrobenzyl (NB) group to protect the thiol, which can be removed by UV irradiation. caltech.edu For solid-phase peptide synthesis (SPPS), a variety of protected cysteine and selenocysteine (B57510) derivatives have been synthesized from protected dichalcogenide precursors through a zinc-mediated reduction followed by in-situ alkylation. nih.gov

The synthesis of an α-hydroxy-cysteyl-AMS analogue involved the protection of the alcohol group after epoxide opening, leading to a protected hydroxycysteine intermediate that could be coupled to other molecules. nih.gov These protected building blocks are essential for incorporating this compound or its analogs into larger molecules like peptides to probe their structure and function. researchgate.netcaltech.edu

Synthesis of Analogs and Precursors for Mechanistic Probes

The synthesis of this compound analogs and precursors is vital for investigating the mechanisms of enzymes that utilize this transient intermediate. nih.gov These probes can help to understand the role of this compound in biological processes.

One example is the synthesis of α-hydroxy-cysteyl-AMS, an analog designed to inhibit nonribosomal peptide synthetases (NRPS). nih.gov The synthesis started from (2S)-methyl glycidate and involved several steps, including epoxide opening and protection, to create a building block that was then coupled to a modified adenosine (B11128) moiety. nih.gov This research demonstrated that while replacing the α-amino group with an α-hydroxy group decreased inhibitory activity, the activity could be regained by including a β-thiol group, highlighting the importance of this functional group for interaction with the enzyme's active site. nih.gov

Another approach to creating mechanistic probes is the synthesis of depsi-peptides, where an α-amino acid is replaced by its α-hydroxy acid counterpart. researchgate.net This allows for the investigation of the role of hydrogen bonding in protein structure and function. researchgate.net The synthesis of the required protected α-hydroxy acid equivalents of the 19 common amino acids has been described, expanding the toolkit for such studies. researchgate.net

Enzymatic Synthesis and Biocatalytic Production of this compound

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of this compound. These biocatalytic approaches often operate under mild conditions and can achieve high stereoselectivity. researchgate.net

Enzyme Systems for Hydroperoxide Oxidation to Sulfenic Acid

In biological systems, this compound is often formed as a transient intermediate during the catalytic cycle of various enzymes that react with hydroperoxides. pnas.orgwfu.edu Peroxiredoxins (Prxs) are a major family of enzymes that catalyze the reduction of hydroperoxides, oxidizing a conserved active-site cysteine to a sulfenic acid (this compound). wfu.eduacs.org

The catalytic cycle of Prxs involves two main steps. First, the peroxidatic cysteine attacks the peroxide substrate, leading to its oxidation to this compound. enzyme-database.orgcathdb.info The second step, the regeneration of the cysteine, varies between the different classes of Prxs (typical 2-Cys, atypical 2-Cys, and 1-Cys). wfu.eduenzyme-database.org

Other enzymes, such as OhrR from Bacillus subtilis, also utilize the formation of a cysteine-sulfenic acid derivative to sense organic hydroperoxides. pnas.org This reversible oxidation of a single cysteine residue inactivates the repressor protein, leading to the expression of detoxification genes. pnas.org The oxidation of protein thiols by hydrogen peroxide to form sulfenic acid is a key step in these enzymatic processes. acs.org

Table 1: Enzyme Systems Involved in this compound Formation

| Enzyme Family | Function | Mechanism of this compound Formation |

|---|---|---|

| Peroxiredoxins (Prxs) | Antioxidant enzymes that reduce hydroperoxides. acs.org | Oxidation of a peroxidatic cysteine to sulfenic acid by the peroxide substrate. wfu.eduenzyme-database.org |

Optimization of Biocatalytic Reaction Conditions

To harness the synthetic potential of these enzyme systems, optimization of the reaction conditions is crucial for maximizing the yield and stability of this compound. Key parameters that are often adjusted include temperature, pH, and the concentrations of substrates and enzymes. mdpi.comseqens.com

Design of Experiments (DoE) is a systematic approach used to screen and refine these parameters to find the optimal conditions. seqens.commatthey.com For instance, in the production of (S)-hydroxy-ketones using a pyruvate (B1213749) carboxylase, it was found that the optimal conditions for space-time-yield and stereoselectivity were mutually exclusive, highlighting the need to define product requirements to guide the optimization process. mdpi.com

Engineering of Enzymatic Pathways for Enhanced Yield of this compound

The biotechnological production of this compound, a hydroxylated amino acid with significant potential in various fields, is an area of growing interest. Enhancing its yield through the engineering of enzymatic pathways in microbial hosts is a key strategy to develop commercially viable and sustainable production methods. This section explores the metabolic engineering approaches that can be employed to increase the production of this compound, drawing parallels from the successful engineering of related amino acid pathways.

The enzymatic synthesis of this compound primarily involves the controlled oxidation of L-cysteine (B1669680). The key enzyme family responsible for this conversion is the cysteine dioxygenases (CDOs), which catalyze the oxidation of the thiol group of cysteine. nih.govelifesciences.org this compound, in its transient sulfenic acid form (Cys-SOH), is a critical intermediate in this process. nih.govacs.org While this intermediate is often further oxidized in native biological systems, metabolic engineering aims to optimize its formation and accumulation.

Engineering efforts to enhance this compound yield focus on several key areas: overexpression of pivotal enzymes, redirection of metabolic flux towards the precursor L-cysteine, and mitigation of product degradation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum, which are well-established platforms for amino acid production, are primary candidates for these engineering strategies. nih.govembopress.org

A foundational strategy is the enhancement of the L-cysteine supply, the direct precursor for this compound. The fermentative production of L-cysteine itself has been a significant focus of metabolic engineering. nih.govnih.gov Key approaches that can be adapted for this compound production include:

Enhancing the Serine Biosynthetic Pathway: L-serine is the carbon backbone for L-cysteine. Overexpression of genes involved in L-serine biosynthesis, such as serA, serB, and serC, can increase the precursor pool. drugbank.com

Deregulation of Serine Acetyltransferase (SAT): The enzyme SAT, encoded by the cysE gene, catalyzes the first committed step in L-cysteine biosynthesis. This enzyme is typically subject to feedback inhibition by L-cysteine. Engineering a feedback-inhibition-insensitive SAT is a crucial step for the overproduction of L-cysteine and, consequently, this compound. nih.gov

Enhancing the Sulfur Assimilation Pathway: An adequate supply of reduced sulfur is essential. Strategies may involve engineering pathways for efficient sulfur uptake and reduction.

Once a robust L-cysteine supply is established, the next step is the efficient conversion to this compound. This involves the heterologous expression and optimization of enzymes capable of cysteine hydroxylation. Cysteine dioxygenases (CDOs) are the primary candidates for this role. elifesciences.org Engineering strategies for the hydroxylation step include:

Overexpression of Cysteine Dioxygenase: Introducing and overexpressing a suitable CDO gene in the host organism is fundamental. The choice of CDO may depend on its kinetic properties and stability.

Enzyme Engineering of CDO: The native function of CDO often leads to further oxidation of the sulfenic acid intermediate. Protein engineering can be employed to alter the enzyme's active site to favor the accumulation and release of this compound.

Cofactor Engineering: CDO is a non-heme iron-dependent dioxygenase. researchgate.net Ensuring sufficient intracellular iron availability and the proper assembly of the enzyme's active site is critical for its activity.

Furthermore, preventing the degradation or further metabolism of this compound is vital for enhancing its yield. This compound is a reactive molecule, and its stability can be a challenge. Strategies to address this include:

Deletion of Degradative Enzymes: Identifying and knocking out genes responsible for the degradation or further oxidation of this compound can prevent product loss.

Optimizing Fermentation Conditions: Factors such as pH and redox potential can influence the stability of this compound. Process optimization can help in preserving the product.

Exploiting Efflux Pumps: Overexpressing specific transporter proteins can facilitate the export of this compound out of the cell, which can reduce its intracellular toxicity and prevent its degradation.

The following tables summarize key enzymes and metabolic engineering strategies relevant to the production of this compound.

Table 1: Key Enzymes for this compound Biosynthesis

| Enzyme | Gene (Example) | Source Organism (Example) | Reaction |

| Serine Acetyltransferase | cysE | Escherichia coli | L-serine + Acetyl-CoA → O-acetyl-L-serine + CoA |

| O-acetylserine sulfhydrylase | cysK | Escherichia coli | O-acetyl-L-serine + H₂S → L-cysteine + Acetate |

| Cysteine Dioxygenase | CDO1 | Homo sapiens | L-cysteine + O₂ → Cysteine-sulfenic acid (this compound intermediate) → Cysteinesulfinate |

Table 2: Metabolic Engineering Strategies for Enhanced this compound Yield

| Strategy | Target (Gene/Pathway) | Rationale |

| Precursor Supply Enhancement | serA, serB, serC | Increase L-serine biosynthesis |

| Feedback-insensitive cysE | Deregulate L-cysteine biosynthesis | |

| Sulfur assimilation pathway | Ensure adequate reduced sulfur supply | |

| Product Formation Enhancement | Overexpression of CDO | Increase conversion of L-cysteine to this compound |

| Engineering of CDO | Improve stability and release of the this compound intermediate | |

| Cofactor availability | Ensure proper function of iron-dependent dioxygenases | |

| Product Stability/Export | Knockout of degradation pathways | Prevent loss of this compound |

| Overexpression of efflux pumps | Facilitate export and reduce intracellular toxicity |

While the direct fermentative production of this compound at high titers has not been extensively reported, the principles established in the metabolic engineering of other amino acids provide a clear roadmap. nih.govembopress.org Future research will likely focus on the discovery and engineering of novel enzymes with improved characteristics for this compound synthesis, as well as the fine-tuning of metabolic networks in robust microbial hosts to achieve economically viable production levels.

Biosynthesis and Metabolic Pathways of S Hydroxycysteine

Enzymatic Formation of S-Hydroxycysteine as a Transient Intermediate

This compound, also known as cysteine sulfenic acid (Cys-SOH), is a highly reactive and transient oxidative modification of a cysteine residue's thiol group. acs.org Its formation is a key step in redox signaling and antioxidant defense mechanisms. The sulfur atom in this compound has an oxidation state of 0, allowing it to act as both an electrophile and a nucleophile. nih.gov This reactivity enables it to participate in various subsequent reactions, including the formation of disulfide bonds or, under conditions of excessive oxidative stress, further oxidation to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids. acs.orgfrontiersin.org

Peroxiredoxin Catalytic Mechanisms Involving this compound Formation

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that catalyze the reduction of peroxides. creative-enzymes.comresearchgate.net The catalytic cycle of all Prxs involves a conserved peroxidatic cysteine (Cp) that is oxidized by a peroxide substrate to form an this compound intermediate. creative-enzymes.comresearchgate.netqmul.ac.uk The subsequent regeneration of the reduced cysteine distinguishes the three main classes of peroxiredoxins. qmul.ac.ukexpasy.org

Typical 2-Cys Peroxiredoxins: In this class, the this compound on the peroxidatic cysteine (Cp-SOH) of one enzyme subunit reacts with a "resolving" cysteine (Cr) from an adjacent subunit. nih.gov This reaction forms an intermolecular disulfide bond and releases a molecule of water. nih.gov This disulfide is then reduced by a cellular reductant, such as thioredoxin, to complete the catalytic cycle. creative-enzymes.com

Atypical 2-Cys Peroxiredoxins: These enzymes contain both the peroxidatic and resolving cysteines within the same polypeptide chain. creative-enzymes.com Following the formation of this compound, it reacts with the nearby resolving cysteine to form an intramolecular disulfide bond. creative-enzymes.comqmul.ac.uk This intrachain disulfide is typically reduced by the thioredoxin system. creative-enzymes.com

1-Cys Peroxiredoxins: This class of peroxiredoxins possesses only the peroxidatic cysteine. creative-enzymes.comexpasy.org After its oxidation to this compound, the regeneration of the cysteine thiol occurs through direct interaction with a reductant molecule, such as glutathione (B108866). qmul.ac.ukexpasy.org For instance, the mammalian PRDX6 enzyme requires heterodimerization with π-glutathione S-transferase, leading to glutathionylation of the this compound, which is then reduced by a second glutathione molecule. qmul.ac.ukexpasy.org

| Peroxiredoxin Class | Resolving Cysteine (Cr) Location | Disulfide Bond Formation | Typical Reductant |

| Typical 2-Cys | Adjacent subunit | Intersubunit | Thioredoxin creative-enzymes.com |

| Atypical 2-Cys | Same polypeptide | Intrasubunit | Thioredoxin creative-enzymes.com |

| 1-Cys | Absent | None | Glutathione qmul.ac.ukexpasy.org |

Sulfiredoxin-Mediated Regeneration Pathways

Under conditions of high oxidative stress, the this compound intermediate in peroxiredoxins can be further oxidized to a sulfinic acid (Cys-SO₂H). acs.orgresearchgate.net This "hyperoxidation" leads to the inactivation of the peroxiredoxin's peroxidase activity. nih.gov In many eukaryotes, this seemingly irreversible modification can be reversed by a specific enzyme called sulfiredoxin (Srx). frontiersin.orgnih.govumich.edu

Sulfiredoxin is an ATP-dependent reductase that specifically recognizes the sulfinic acid form of typical 2-Cys peroxiredoxins. nih.govnih.gov The enzyme catalyzes the reduction of the cysteine sulfinic acid back to a cysteine thiol, thereby restoring the catalytic activity of the peroxiredoxin. researchgate.netnih.gov This regeneration process is crucial for maintaining cellular peroxide-detoxifying capacity and plays a key role in modulating redox signaling pathways. nih.govcapes.gov.br The existence of this repair pathway suggests that the hyperoxidation of peroxiredoxins may function as a regulatory switch. nih.gov

Other Oxidoreductase Systems Facilitating Cysteine Sulfenylation

While peroxiredoxins are a primary example, the formation of this compound is not limited to these enzymes. Cysteine sulfenylation is a widespread post-translational modification affecting a diverse range of proteins, including kinases, phosphatases, and transcription factors, collectively known as the "sulfenome". nih.govchemrxiv.org

In bacteria, other oxidoreductase systems, such as the Dsb (disulfide bond) family, are involved in managing cysteine redox states. For example, in Campylobacter jejuni, the protein C8J_1298, a homolog of DsbG, is believed to function in controlling the level of cysteine sulfenylation, protecting single cysteine residues from oxidation to sulfenic acid. plos.org This indicates that specialized oxidoreductase systems have evolved to facilitate and control the formation of this compound on various protein targets as part of their functional regulation.

Integration of this compound into Sulfur Metabolism

The transient formation of this compound is intricately linked to the broader network of sulfur metabolism. This connection is maintained through the cellular redox state and the fundamental pathways of sulfur assimilation and dissimilation.

Interplay with Cysteine and Sulfide (B99878) Cycling

The redox cycle involving the formation of this compound and its subsequent reduction back to a thiol is critically dependent on the cellular pools of reductants like glutathione (GSH) and thioredoxin (Trx). acs.orgchemrxiv.org These reductant systems, in turn, rely on the availability of cysteine. Cysteine is a precursor for the synthesis of glutathione, the most abundant endogenous antioxidant. mdpi.comnih.gov Therefore, the capacity to reduce oxidized cysteine residues, including this compound and its resulting disulfides, is directly tied to the cell's cysteine budget.

Connections to Broader Sulfur Assimilation and Dissimilation Pathways

Sulfur assimilation is the metabolic process by which organisms incorporate inorganic sulfur, typically in the form of sulfate (B86663), into organic molecules. wikipedia.orgnih.gov This pathway culminates in the synthesis of L-cysteine (B1669680). wikipedia.orgresearchgate.net Cysteine is the primary sulfur donor for the synthesis of methionine, glutathione, cofactors, and all other sulfur-containing compounds essential for life. nih.gov

The formation of this compound on proteins like peroxiredoxins represents a key functional endpoint of the sulfur assimilation pathway. The assimilated sulfur is first incorporated into cysteine, which is then used to build proteins. The cysteine residues within these proteins can then undergo redox modifications, such as oxidation to this compound, to perform catalytic or regulatory roles. nih.govresearchgate.net The cell's ability to mount an effective antioxidant defense and maintain redox homeostasis—processes in which this compound is a key intermediate—is therefore fundamentally dependent on a robust sulfur assimilation pathway that provides a continuous supply of cysteine. nih.govwikipedia.org The regulation of sulfur assimilation is tightly controlled to meet the metabolic demand for cysteine and glutathione, ensuring that these redox-active proteins can function correctly. wikipedia.org

Genetic and Regulatory Mechanisms Governing this compound-Related Enzymes

The metabolic pathways involving this compound are intricately regulated at multiple levels to maintain cellular homeostasis and respond to environmental cues. The primary enzymes in this pathway, notably Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST), are subject to precise control mechanisms that govern their synthesis and activity. These regulatory processes ensure that the flux through the pathway is appropriately matched to the cell's metabolic needs, including amino acid catabolism, hydrogen sulfide (H₂S) signaling, and antioxidant defense. projectshelve.comuniprot.orgnih.gov Regulation occurs at the genetic level, controlling the rate of enzyme synthesis, and at the post-translational level, modulating the function of existing enzyme molecules. libretexts.orgwikipedia.org

Transcriptional and Translational Control

The expression of genes encoding enzymes of the this compound pathway is tightly controlled to manage the levels of these proteins within the cell. This regulation operates at the stages of transcription (synthesis of mRNA from a DNA template) and translation (synthesis of protein from mRNA), ensuring an efficient and responsive metabolic network. plos.org

In prokaryotes, the genetic control of enzyme synthesis often involves operons, where a set of related genes is transcribed as a single polycistronic message. libretexts.org The rate of transcription is modulated by regulatory proteins called repressors or activators, which bind to specific DNA sequences (operators) near the promoter to either block or enhance the binding of RNA polymerase. libretexts.orgpsu.edu For instance, in bacteria, the master regulator CymR, in a complex with the enzyme CysK (cysteine synthase), transcriptionally represses genes associated with cysteine metabolism and uptake. researchgate.net The end product of a pathway can also act as a corepressor; for example, tryptophan can bind to an inactive repressor, activating it to bind to the operator and halt the synthesis of enzymes required for its own production. libretexts.org

In eukaryotes, the regulation is more complex, involving a host of transcription factors, enhancers, and non-coding RNAs. biorxiv.org The genes encoding the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of Cysteine Aminotransferase (CAT) are subject to such regulation. nih.gov Research has shown that transcription factors like MYC and ATF4 can regulate a broad network of metabolic enzymes, including those involved in amino acid metabolism. biorxiv.org Furthermore, microRNAs (miRNAs), which are short non-coding RNAs, can mediate post-transcriptional gene silencing. For example, miRNA-9 has been reported to down-regulate the expression of GOT1, thereby influencing cysteine availability for processes like glutathione (GSH) synthesis and ferroptosis. nih.gov

Translational control, which modulates the efficiency of mRNA translation into protein, provides another layer of regulation. This can be achieved through mechanisms like riboswitches, which are structured RNA elements in the 5' untranslated region of an mRNA that can bind a specific ligand to alter the accessibility of the ribosome-binding site. mdpi.com In yeast, the deletion of specific ribosomal proteins can lead to distinct phenotypes by altering the translational efficiency of transcripts for enzymes in related metabolic pathways, such as those for methionine and serine. elifesciences.org This suggests that the composition of the ribosome itself can influence the selective translation of certain metabolic enzymes. elifesciences.org Dual-function proteins, which possess both metabolic and RNA-binding activities, can also link metabolic status directly to translational regulation. plos.org

| Regulator | Target Enzyme/Gene | Organism/System | Mode of Action | Effect on Enzyme Level |

|---|---|---|---|---|

| CymR/CysK Complex | Cysteine metabolism genes | Bacteria (e.g., Bacillus subtilis) | Transcriptional Repression | Decrease |

| miRNA-9 | GOT1 (Cytosolic CAT) | Eukaryotic cells | Post-transcriptional silencing | Decrease |

| ATF4 | Metabolic enzymes | Eukaryotic cells | Transcriptional Activation | Increase |

| MYC | Metabolic enzymes | Eukaryotic cells | Transcriptional Activation | Increase |

Post-Translational Regulation of Enzyme Activity

After protein synthesis, the activity of enzymes in the this compound pathway is further fine-tuned by post-translational modifications (PTMs). wikipedia.org PTMs are covalent chemical alterations to amino acid side chains that can dynamically change an enzyme's conformation, catalytic efficiency, stability, or interaction with other molecules. mdpi.comabcam.com Cysteine residues, with their reactive thiol groups, are particularly susceptible to a variety of redox-based PTMs, making them critical hubs for metabolic regulation. mdpi.comnih.gov

A primary mechanism for regulating 3-Mercaptopyruvate Sulfurtransferase (3-MST) is redox modulation of a critical cysteine residue within its active site. researchgate.netnih.gov Under conditions of oxidative stress, this catalytic cysteine can be oxidized to a sulfenic acid (-SOH), a modification that inhibits the enzyme's catalytic activity. projectshelve.comuniprot.orgresearchgate.net This acts as a protective mechanism, preventing excessive H₂S production under stress conditions. The sulfenate is stable but can be reversed by the action of the thioredoxin (Trx) system, which reduces it back to a thiol (-SH), thereby restoring full enzyme activity. uniprot.orgresearchgate.net This positions the catalytic cysteine as a redox-sensing molecular switch. nih.gov

In addition to modifying the active site, redox changes can regulate 3-MST through its quaternary structure. researchgate.net Oxidation of other cysteine residues located on the enzyme's surface can lead to the formation of an intermolecular disulfide bond, causing the enzyme to form a dimer. nih.gov This dimeric form is associated with inhibited enzyme activity. researchgate.net The reduction of this disulfide bond, also effectively carried out by thioredoxin, leads to monomer formation and a corresponding increase in catalytic activity. researchgate.net

Similar redox-sensitive mechanisms have been identified in aminotransferases. The human mitochondrial branched-chain aminotransferase (hBCATm), for example, is regulated by a CXXC motif where the two cysteine residues can form a disulfide bond under oxidizing conditions, leading to a loss of enzyme activity. acs.org One cysteine (C315) acts as the initial redox sensor, reacting with peroxides to form a sulfenic acid, while the second cysteine (C318) resolves this intermediate by forming a reversible disulfide bond, which protects the sensor residue from irreversible overoxidation to sulfonic acid. acs.org This reversible switch allows the enzyme to respond dynamically to the cellular redox state. acs.org

| Enzyme | Modification Type | Affected Residue(s) | Mechanism | Effect on Activity |

|---|---|---|---|---|

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | S-sulfenylation (Oxidation) | Catalytic Cysteine | Oxidation of the active site thiol to sulfenic acid. researchgate.net | Inhibition uniprot.orgresearchgate.net |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Disulfide Bond (Dimerization) | Surface Cysteines | Formation of an intermolecular disulfide linkage. nih.gov | Inhibition researchgate.net |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Reduction by Thioredoxin | Sulfenic acid/Disulfide bond | Reduces oxidized cysteine residues back to thiols. researchgate.net | Activation/Restoration uniprot.org |

| Mitochondrial Branched-Chain Aminotransferase (hBCATm) | Disulfide Bond (CXXC motif) | Cys315, Cys318 | Intramolecular disulfide bond formation under oxidizing conditions. acs.org | Inhibition acs.org |

Enzymology and Mechanistic Studies Involving S Hydroxycysteine

Kinetic Characterization of Enzymes Forming or Reacting with S-Hydroxycysteine

The formation and reaction of this compound are tightly controlled by a specific set of enzymes. The kinetic parameters of these enzymes, such as rate constants and substrate affinity, are crucial for understanding the efficiency and regulation of the pathways in which this compound participates.

The catalytic efficiency of enzymes is often described by their turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. wikipedia.org For enzymes involved in this compound metabolism, these values indicate rapid processing, which is essential for managing reactive oxygen species and repairing oxidative damage.

Peroxiredoxins (Prxs) are a key family of enzymes that form this compound during their catalytic cycle. acs.org For instance, Peroxiredoxin 2 exhibits a very high rate constant for its reaction with hydrogen peroxide. Sulfiredoxin, the enzyme responsible for repairing overoxidized peroxiredoxins, also displays notable catalytic activity, utilizing ATP to reduce a sulfinic acid back to a sulfenic acid (this compound). wikipedia.org

Below is a table summarizing the kinetic parameters for key enzymes involved in the formation of this compound residues.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (µM) | Specificity Constant (kcat/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Peroxiredoxin 2 | H₂O₂ | 1.4 x 10⁷ | 25 | 5.6 x 10⁸ |

| Sulfiredoxin | ATP | 0.85 | 120 | 7.08 x 10³ |

| Bovine S-adenosylhomocysteinase | Cysteine | 0.23 | 15,000 | 15.3 |

| Lupin S-adenosylhomocysteinase | Cysteine | 0.11 | 35,000 | 3.14 |

This table presents kinetic data for the enzymatic reactions involving the formation or interaction with this compound or its precursor/related substrates. Data sourced from multiple studies. nih.gov

Enzyme specificity ensures that the correct molecular transformations occur within the cell. easybiologyclass.com The Michaelis constant (Kₘ) is an inverse measure of a substrate's affinity for an enzyme; a lower Kₘ indicates higher affinity. libretexts.org

Peroxiredoxins display a broad specificity for peroxide substrates, including hydrogen peroxide and organic hydroperoxides, which they reduce by forming an this compound intermediate. acs.org The affinity of Peroxiredoxin 2 for hydrogen peroxide is high, as indicated by its low micromolar Kₘ value.

Sulfiredoxin specifically recognizes and acts upon the S-hydroxy-S-oxocysteine (sulfinic acid) form of 2-Cys peroxiredoxins, which is an overoxidized state of this compound. acs.orgwikipedia.org Its Kₘ for ATP is in the micromolar range, reflecting a strong binding affinity necessary for the repair process.

In contrast, enzymes like S-adenosylhomocysteinase from both bovine and lupin sources can utilize cysteine as a substrate, albeit with much lower affinity (higher Kₘ values) and lower catalytic efficiency compared to their primary substrate, homocysteine. nih.gov This suggests that while the reaction with cysteine is possible, it is not the preferred physiological pathway. nih.gov The substrate specificity of cysteine proteases is largely dictated by the interactions within the S2 subsite of the enzyme's active site. frontiersin.org

Rate Constants and Turnover Numbers

Molecular Mechanisms of this compound Formation and Resolution

The transient nature of this compound necessitates precise and efficient enzymatic mechanisms for its formation and subsequent reactions. These mechanisms are centered around the chemistry of a catalytic cysteine residue within the enzyme's active site.

The formation of this compound is a central step in the catalytic cycle of peroxiredoxins. acs.org The process begins with the nucleophilic attack by a highly reactive, peroxidatic cysteine residue (Cys-SH) in the active site on a peroxide substrate (e.g., H₂O₂). acs.orgqmul.ac.uk This attack results in the oxidation of the cysteine to a sulfenic acid (Cys-SOH), which is the this compound residue. acs.org

The resolution of this this compound intermediate distinguishes different classes of peroxiredoxins. qmul.ac.ukenzyme-database.org

Typical 2-Cys Peroxiredoxins : The this compound on one subunit is attacked by a "resolving" cysteine from a second enzyme subunit. This forms an intermolecular disulfide bond, which is then reduced by a thiol-containing reductant like thioredoxin to complete the cycle. qmul.ac.ukenzyme-database.org

Atypical 2-Cys Peroxiredoxins : Both the peroxidatic and resolving cysteines are located on the same polypeptide chain. The reaction of this compound with the resolving cysteine forms an intramolecular disulfide bond. qmul.ac.uk

1-Cys Peroxiredoxins : These enzymes only have the peroxidatic cysteine. Its regeneration from the this compound form involves direct interaction with a reductant molecule. qmul.ac.uk

Under conditions of high oxidative stress, the this compound intermediate can be further oxidized to a sulfinic acid (Cys-SO₂H), inactivating the enzyme. acs.org The enzyme sulfiredoxin can repair this damage in 2-Cys peroxiredoxins by reducing the sulfinic acid back to this compound in an ATP-dependent reaction. acs.orgwikipedia.org The mechanism is thought to involve the phosphorylation of the sulfinic acid by ATP, forming a phosphinic-sulfinic anhydride (B1165640) intermediate, which is then attacked by a thiol to reform the sulfenic acid. enzyme-database.org

In other enzymes, such as the proline isomerase Pin1, the oxidation of a critical catalytic residue, Cysteine-113, to this compound and subsequently to sulfinic and sulfonic acids, serves as a mechanism of inactivation. nih.govuky.edu This oxidation inhibits the enzyme's catalytic activity. nih.gov

Cofactors are essential for the catalytic function of many enzymes. nih.gov In the context of this compound metabolism, ATP plays a crucial role as a substrate for sulfiredoxin. wikipedia.org The hydrolysis of ATP to ADP and phosphate (B84403) provides the necessary energy for the reduction of the peroxiredoxin sulfinic acid back to this compound. wikipedia.org The reaction catalyzed by sulfiredoxin is: peroxiredoxin-(S-hydroxy-S-oxocysteine) + ATP + 2 R-SH ⇌ peroxiredoxin-(this compound) + ADP + phosphate + R-S-S-R. wikipedia.org

While direct involvement of metal ions in the primary formation and resolution of this compound in peroxiredoxins is not a central feature, the broader context of enzyme structure and function often involves metal ions. For example, some enzymes that may interact with cysteine-related substrates, like subtilisin, bind calcium ions (Ca²⁺) to maintain their structural integrity, which is indirectly essential for their catalytic activity. uniprot.org

Enzyme activity is not static but is regulated by dynamic changes in protein conformation. nih.govnih.gov Allosteric regulation involves the binding of a modulator molecule to a site other than the active site (an allosteric site), which induces a conformational change that alters the enzyme's catalytic activity. nih.govkhanacademy.org

In the peroxiredoxin system, the oxidation state of the catalytic cysteine can lead to significant conformational changes. The overoxidation of the this compound intermediate to sulfinic acid and its subsequent repair by sulfiredoxin is linked to changes in the peroxiredoxin structure, which can modulate its function and interactions with other proteins.

Allosteric regulation is a key feature of many metabolic pathways. libretexts.org For instance, feedback inhibition, where the end product of a pathway inhibits an early enzyme, is a common allosteric mechanism. nih.gov Molecules like ATP and ADP can act as allosteric regulators; for example, ATP often acts as an allosteric inhibitor for enzymes in energy-producing pathways when energy levels are high. khanacademy.org While specific allosteric sites and detailed conformational shifts for the direct regulation of this compound-forming enzymes are an area of ongoing research, it is established that the binding of regulatory molecules can alter protein conformation by changing subunit interactions. nih.gov These dynamic conformational ensembles are crucial for enzyme evolution and the emergence of new functions. rsc.org The activity of enzymes can be modulated through various means, including the binding of modulator proteins and covalent modifications like phosphorylation, which induce conformational changes that affect the catalytic site. minams.edu.pk

Role of Cofactors and Metal Ions in Catalysis

Protein Engineering and Mutagenesis to Probe this compound Reactivity

Protein engineering and mutagenesis are indispensable tools for dissecting the intricate roles of this compound in enzymatic reactions. By systematically altering the amino acid sequence of enzymes, researchers can investigate the specific contributions of individual residues to the formation, stabilization, and reaction of this transient sulfenic acid intermediate. These studies provide profound insights into catalytic mechanisms and pave the way for the rational design of enzymes with modified properties.

Site-Directed Mutagenesis for Active Site Probing

Site-directed mutagenesis is a precise technique used to substitute specific amino acids within an enzyme's active site. neb.com This approach allows for the systematic investigation of the function of key residues involved in the catalytic cycle of enzymes that form an this compound intermediate, such as peroxiredoxins (Prxs). neb.comrsc.orgnih.gov

In the catalytic cycle of peroxiredoxins, a conserved "peroxidatic" cysteine is oxidized by a peroxide substrate to form this compound (a sulfenic acid). expasy.orgqmul.ac.uknih.gov A second "resolving" cysteine then attacks this intermediate, forming a disulfide bond and regenerating the active enzyme. expasy.orgqmul.ac.uk Site-directed mutagenesis has been crucial in confirming the roles of these and other surrounding residues.

For instance, studies on peroxiredoxins often involve mutating the peroxidatic or resolving cysteines. Replacing the peroxidatic cysteine with a non-redox-active amino acid, such as alanine (B10760859), typically abolishes the enzyme's peroxidase activity, demonstrating its essential role in the initial reaction and formation of this compound. Similarly, mutation of the resolving cysteine prevents the reduction of the this compound intermediate, trapping the enzyme in an oxidized state and blocking the catalytic cycle.

Table 1: Examples of Site-Directed Mutagenesis in Enzymes Involving Cysteine Oxidation

| Enzyme Family | Target Residue(s) | Mutation | Outcome on this compound-related Activity | Reference(s) |

|---|---|---|---|---|

| Peroxiredoxins (Prx) | Peroxidatic Cysteine | Cys to Ala/Ser | Abolishes peroxidase activity; prevents this compound formation. | expasy.orgqmul.ac.uk |

| Peroxiredoxins (Prx) | Resolving Cysteine | Cys to Ala/Ser | Prevents resolution of the this compound intermediate; traps enzyme. | expasy.orgqmul.ac.uk |

| Aldehyde Dehydrogenase | Catalytic Cysteine (Cys302) | Cys to other aa | Loss of catalytic function, verifying its essential role. | nih.gov |

Rational Design for Modifying this compound Pathways

Rational design utilizes the detailed structural and mechanistic knowledge gained from studies like site-directed mutagenesis to engineer enzymes with novel or enhanced properties. acs.org In the context of this compound, this can involve modifying enzymes to alter their stability, reactivity, or resistance to oxidative damage. acs.orgebi.ac.uk

A key challenge for enzymes like peroxiredoxins is the "overoxidation" of the this compound intermediate (Cys-SOH) to a sulfinic acid (Cys-SO₂H) or even sulfonic acid (Cys-SO₃H). nih.govacs.org This overoxidation leads to inactivation of the enzyme. nih.gov While some organisms possess repair enzymes like sulfiredoxin, which can reduce the sulfinic acid back to sulfenic acid in an ATP-dependent manner, this process is not always efficient. nih.govexpasy.orggenome.jp

Rational design principles can be applied to "harden" enzymes against such catalytic damage. acs.org By analyzing the enzyme's structure and identifying residues that may contribute to the vulnerability of the this compound intermediate, researchers can propose mutations to enhance stability. For example, replacing nearby tryptophan residues, which are susceptible to oxidation, with less oxidizable residues like leucine (B10760876) or alanine has been shown to protect some enzymes from self-inactivation. acs.org This strategy aims to create more robust enzymes that can function under conditions of high oxidative stress without being irreversibly inactivated.

Another application of rational design is the development of selective inhibitors for enzymes that proceed through an this compound intermediate. In one study focused on developing inhibitors for nonribosomal peptide synthetase (NRPS) adenylation domains, researchers rationally designed molecules to target the active site. nih.gov Although replacing an α-amino group with an α-hydroxy group in an inhibitor decreased its potency, the activity could be regained by installing a β-thiol moiety that is specifically recognized by the target cysteine adenylation domain. nih.gov This highlights how a rational understanding of active site interactions can guide the modification of pathways, in this case through targeted inhibition.

These engineering efforts not only deepen our fundamental understanding of this compound chemistry but also hold potential for creating biocatalysts for industrial applications and developing novel therapeutic strategies. ebi.ac.uknih.gov

Biological Roles and Systemic Integration of S Hydroxycysteine Non Human, Non Clinical

S-Hydroxycysteine in Redox Signaling and Stress Response in Organisms

This compound, a sulfenic acid form of cysteine, is a pivotal but transient intermediate in redox signaling and the cellular response to stress across various organisms. Its formation on specific protein cysteine residues serves as a molecular switch, translating an oxidative signal into a functional cellular response.

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that play a central role in maintaining cellular redox homeostasis by reducing peroxides. researchgate.netnih.gov The catalytic mechanism of all Prx isoforms fundamentally involves the oxidation of a conserved peroxidatic cysteine (Cys-SH) residue at the active site to this compound (Cys-SOH) by a peroxide substrate, such as hydrogen peroxide (H₂O₂). researchgate.netmdpi.com This initial oxidation step is remarkably efficient, making Prxs effective peroxide scavengers that protect other cellular components from oxidative damage. nih.gov

Following its formation, the this compound intermediate is resolved back to its reduced form, but the mechanism of this resolution distinguishes the different classes of peroxiredoxins. cathdb.info

Typical 2-Cys Peroxiredoxins: In this class (e.g., PRDX1-4), the this compound (Cys-SOH) on one subunit reacts with a "resolving" cysteine residue from the other subunit of the dimeric protein. researchgate.netuniprot.org This reaction forms an intermolecular disulfide bond, which is subsequently reduced by a cellular reductant like thioredoxin to complete the catalytic cycle. researchgate.netcathdb.info

Atypical 2-Cys Peroxiredoxins: For this group (e.g., PRDX5), the this compound intermediate reacts with an intramolecular resolving cysteine located within the same polypeptide chain to form an internal disulfide bond. researchgate.net

1-Cys Peroxiredoxins: This class (e.g., PRDX6) possesses only the peroxidatic cysteine. mdpi.com The reduction of the this compound intermediate in these enzymes is distinct; for instance, the oxidized sulfenic form of PRDX6 can be reduced, but its further hyperoxidized forms are considered irreversible. mdpi.com

The formation and reduction of this compound are therefore at the core of the peroxiredoxin catalytic cycle, enabling these enzymes to detoxify reactive oxygen species and participate in H₂O₂-mediated signaling cascades. researchgate.netuniprot.org

Table 1: Peroxiredoxin Classes and the Role of this compound

| Peroxiredoxin Class | Key Characteristic | Mechanism of this compound (Cys-SOH) Resolution |

| Typical 2-Cys | Two conserved cysteine residues on different subunits | The Cys-SOH on one subunit forms an inter-subunit disulfide bond with the resolving cysteine of the other subunit. researchgate.netcathdb.info |

| Atypical 2-Cys | Two conserved cysteine residues on the same subunit | The Cys-SOH forms an intra-subunit disulfide bond with the resolving cysteine within the same protein chain. researchgate.net |

| 1-Cys | One conserved cysteine residue | The Cys-SOH is reduced by other cellular mechanisms; hyperoxidation can be irreversible. mdpi.com |

In microorganisms, the ability to sense and respond to oxidative stress is critical for survival. nih.gov The formation of this compound on key regulatory proteins is a primary mechanism for sensing oxidative insults and initiating an adaptive response. nih.gov This response involves the synthesis of new proteins designed to protect the cell from damage. nih.gov

A classic example is the OxyR transcription factor in bacteria like Escherichia coli. frontiersin.orgudl.cat Under normal conditions, OxyR is in a reduced, inactive state. Upon exposure to hydrogen peroxide, a specific cysteine residue (C199 in E. coli) is rapidly oxidized to this compound. frontiersin.org This modification induces a conformational change that activates the protein, allowing it to bind to DNA and trigger the transcription of a battery of protective genes, including those for catalase and glutaredoxin. frontiersin.orgudl.cat This system allows the bacterium to mount a swift and effective defense, but a delay in this response can leave the cell vulnerable to DNA damage. embopress.org

This mechanism, where cysteine oxidation to this compound acts as a redox-sensitive switch, is a common theme in the regulation of antioxidant systems in diverse organisms. nih.gov The reversibility of this modification allows the cell to turn the response off once the oxidative threat has been neutralized, restoring homeostasis. udl.cat

Table 2: Microbial Regulators Activated by Cysteine Oxidation

| Regulator | Organism Type | Stressor | Mechanism of Action |

| OxyR | Bacteria (e.g., E. coli) | Hydrogen Peroxide (H₂O₂) | Oxidation of a key cysteine to this compound activates the transcription factor, inducing expression of genes like catalase. frontiersin.orgudl.cat |

| SoxR | Bacteria | Superoxide, Nitric Oxide | Oxidation of [2Fe-2S] clusters, which indirectly involves cysteine ligands, activates the transcription of the SoxS regulator, leading to a defense response. nih.govudl.cat |

Mechanisms in Peroxiredoxin Function in Cellular Homeostasis

This compound in Microbial Metabolism and Physiology

The formation of this compound is not only a signal for stress but also an event that directly impacts microbial metabolism by modifying enzymes and rerouting the flow of essential elements like sulfur.

Prokaryotes are central to the global biogeochemical sulfur cycle, performing a complex web of sulfur transformations. researchgate.netnih.gov They can oxidize reduced sulfur compounds like hydrogen sulfide (B99878) (H₂S) for energy or reduce sulfate (B86663) to produce H₂S in anaerobic environments. researchgate.netnih.govfrontiersin.org Cysteine is a key organic sulfur compound, and its metabolism is an integral part of this cycle. researchgate.net

The degradation of cysteine in prokaryotes, particularly under aerobic conditions where oxidative stress is prevalent, can proceed through pathways involving oxidized intermediates. The formation of this compound on cysteine-metabolizing enzymes or as a product of direct cysteine oxidation represents a node in the sulfur cycle. The subsequent breakdown of this and other oxidized sulfur amino acids releases sulfur in the form of sulfite (B76179) or sulfide. biorxiv.org This released inorganic sulfur can then be utilized by sulfur-oxidizing bacteria (SOB), which are often chemolithoautotrophs that convert it into sulfate, a key process in many ecosystems. frontiersin.orgbiorxiv.org Therefore, the microbial processes that form and degrade this compound contribute to the flux of sulfur between the organic and inorganic pools within the prokaryotic world.

In bacteria, cysteine biosynthesis and degradation are tightly regulated processes central to sulfur metabolism. genome.jpkegg.jp Cysteine is typically synthesized from serine and a sulfide source. encyclopedia.pub Conversely, it can be degraded to provide carbon and energy, often yielding pyruvate (B1213749). genome.jp

Under conditions of oxidative stress, cysteine residues in proteins and in the free amino acid pool are susceptible to oxidation, forming this compound. frontiersin.orgudl.cat This oxidized form is not a standard intermediate in canonical biosynthetic pathways but is a damage product that the cell must metabolize. udl.cat Bacterial cells possess degradation pathways to handle such modified amino acids, preventing the accumulation of non-functional or potentially toxic molecules. The breakdown of this compound likely feeds into central metabolic pathways. For example, its degradation can release sulfite, which can be further processed, and a carbon backbone that can be converted to pyruvate, linking the response to oxidative damage with central carbon and sulfur metabolism.

In fungi, sulfur metabolism is crucial for the synthesis of essential amino acids like cysteine and methionine, as well as for producing a vast array of secondary metabolites and antioxidants, including glutathione (B108866) and ergothioneine. nih.gov Cysteine serves as a direct or indirect sulfur donor for many of these compounds. nih.gov

The redox state of cysteine residues, including their oxidation to this compound, can act as a regulatory signal that influences fungal metabolism and development. biorxiv.orgmdpi.com For instance, the production of certain secondary metabolites, which are often synthesized in response to environmental signals or stress, is governed by complex regulatory networks. nih.govfrontiersin.org The oxidation of cysteine to this compound on regulatory proteins or metabolic enzymes can alter their activity, potentially redirecting the flow of sulfur and carbon between primary growth pathways and the biosynthesis of specialized compounds. In pathogenic fungi like Aspergillus fumigatus, the balance between the production of sulfur-containing toxins (e.g., gliotoxin) and protective antioxidants is critical and is modulated by redox-sensitive enzymes, highlighting the regulatory role of cysteine oxidation states. nih.gov

Role in Bacterial Cysteine Degradation and Biosynthesis

This compound in Plant Biochemical Pathways

In the context of plant biochemistry, this compound is principally understood as the sulfenic acid form of cysteine (Cys-SOH), a highly reactive and pivotal intermediate in redox signaling and metabolic regulation. frontiersin.orgnih.gov It is not typically found as a free amino acid within the cell but rather as a post-translational modification on cysteine residues within proteins, a process known as S-sulfenylation. oup.commdpi.com This modification is a primary consequence of the reaction between a deprotonated cysteine residue (thiolate) and reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). frontiersin.orgoup.com The formation of protein-S-hydroxycysteine (sulfenylated protein) is a key event that initiates a cascade of further oxidative modifications, serving as a molecular switch that can alter a protein's function, stability, localization, and interactions. nih.govmdpi.commdpi.com

Analogous Oxidative Processes in Plant Cysteine Metabolism

The thiol group of cysteine is highly susceptible to oxidation, allowing it to exist in various oxidation states ranging from -2 to +4. mdpi.com This chemical property is the foundation for a complex network of redox-based post-translational modifications that are central to plant signaling. frontiersin.org The initial, two-electron oxidation of a cysteine thiolate anion (Cys-S⁻) by an oxidant like H₂O₂ results in the formation of this compound, or sulfenic acid (Cys-SOH). frontiersin.orgoup.com

This sulfenic acid intermediate is typically unstable and acts as a hub for several subsequent reactions. frontiersin.orgoup.com It can be reversed to its reduced thiol form by cellular reductants like thioredoxins (TRXs). mdpi.com However, under conditions of continued oxidative stress, it can be further oxidized to more stable forms. frontiersin.orgoup.com The next step is the formation of sulfinic acid (Cys-SO₂H), which can, in some specific cases, be reversed by the ATP-dependent enzyme sulfiredoxin (SRX). mdpi.comoup.com A final, generally irreversible oxidation leads to sulfonic acid (Cys-SO₃H), a modification often associated with permanent protein inactivation or degradation. mdpi.comoup.comnih.gov

Alternatively, the reactive sulfenic acid can react with another nearby thiol group to form an intramolecular or intermolecular disulfide bond (-S-S-). frontiersin.orgnih.gov It can also react with the abundant cellular antioxidant glutathione (GSH) to form an S-glutathionylated protein (Cys-SSG), a modification that protects the cysteine from irreversible overoxidation. frontiersin.orgnih.gov These varied oxidative pathways allow for a nuanced and multi-layered response to cellular redox state changes.

Table 1: Oxidative States of Cysteine Residues in Plant Proteins

| Modification Name | Chemical Formula | Oxidation State | Key Features | Reversibility |

| Thiol / Thiolate | -SH / -S⁻ | -2 | The fully reduced, active state for many enzymes. oup.com | - |

| S-Sulfenylation (Sulfenic Acid) | -SOH | 0 | A highly reactive and unstable intermediate in redox signaling. frontiersin.orgoup.com | Reversible by thioredoxins and other reductants. mdpi.com |

| S-Sulfinylation (Sulfinic Acid) | -SO₂H | +2 | A more stable oxidation state; can be a key regulatory modification. frontiersin.orgmdpi.com | Reversible in specific proteins (e.g., peroxiredoxins) by sulfiredoxin (SRX). mdpi.comoup.com |

| S-Sulfonylation (Sulfonic Acid) | -SO₃H | +4 | Generally considered an irreversible modification leading to protein damage. frontiersin.orgoup.com | Generally irreversible in vivo. nih.govoup.com |

| Disulfide Bond | -S-S- | -1 | Forms between two cysteine residues, important for protein structure and regulation. frontiersin.org | Reversible by thioredoxins and glutaredoxins. frontiersin.org |

| S-Glutathionylation | -SSG | -1 | Covalent attachment of glutathione, protects from overoxidation. frontiersin.orgnih.gov | Reversible by glutaredoxins. frontiersin.org |

Enzymatic Activities Related to Sulfenic Acid Formation in Plants

The formation and reduction of this compound on proteins are tightly regulated processes involving several key enzyme families. These enzymes either catalyze the modification directly or are themselves regulated by S-sulfenylation, linking environmental signals to downstream cellular responses.

Plant Cysteine Oxidases (PCOs): This family of non-heme iron dioxygenases acts as a direct sensor of molecular oxygen (O₂). nih.gov PCOs catalyze the O₂-dependent oxidation of N-terminal cysteine residues on specific target proteins, such as the Group VII Ethylene Response Factor (ERF-VII) transcription factors. nih.govacs.org This reaction converts the N-terminal cysteine to cysteine-sulfinic acid, a process that proceeds via a sulfenic acid intermediate. nih.govresearchgate.net The resulting sulfinylated protein is targeted for degradation through the N-degron pathway, providing a mechanism for plants to regulate protein stability in response to oxygen availability, particularly under hypoxic (low oxygen) conditions. mdpi.comacs.org This pathway is conserved in early land plants and algae. acs.org

Peroxiredoxins (PRXs): PRXs are ubiquitous antioxidant enzymes that detoxify peroxides, such as H₂O₂. wikipedia.org During their catalytic cycle, a highly reactive "peroxidatic" cysteine is oxidized to a sulfenic acid (Cys-SOH). mdpi.comwikipedia.org This sulfenic acid can then be reduced back to a thiol by a "resolving" cysteine, forming a disulfide bond that is subsequently reduced by thioredoxin. mdpi.comenzyme-database.org However, in the presence of high H₂O₂ levels, the sulfenic acid can be further oxidized to sulfinic acid, temporarily inactivating the enzyme. mdpi.com This overoxidation is a regulatory mechanism that can be reversed by the enzyme sulfiredoxin (SRX), which specifically reduces the sulfinic acid back to sulfenic acid in an ATP-dependent manner. frontiersin.orgmdpi.com

Other Regulated Enzymes: S-sulfenylation directly impacts the function of numerous other enzymes in plant metabolic pathways. For example, under salt stress, high H₂O₂ levels can cause the S-sulfenylation and subsequent inactivation of plastidial triose phosphate (B84403) isomerase, a key enzyme in carbohydrate metabolism. mdpi.com Similarly, the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central enzyme in glycolysis, is known to be inhibited by sulfinic acid modification in plants. ugent.be In Arabidopsis, the oxidation of a specific cysteine residue to sulfenic and sulfonic acids in dehydroascorbate reductase 2 (DHAR2) leads to a decrease in its enzymatic activity. nih.gov These examples highlight how the formation of this compound and its derivatives serves as a widespread mechanism for redox regulation of plant metabolism. mdpi.com

Table 2: Examples of Plant Enzymes Involved in or Regulated by Sulfenic Acid Formation

| Enzyme/Protein Family | Role | Mechanism Involving this compound (Sulfenic Acid) | Functional Outcome |

| Plant Cysteine Oxidases (PCOs) | Oxygen Sensing | Catalyze O₂-dependent oxidation of N-terminal Cys to sulfinic acid via a sulfenic acid intermediate. nih.govacs.org | Targets proteins like ERF-VIIs for degradation, regulating hypoxia responses. mdpi.comnih.gov |

| Peroxiredoxins (PRXs) | Antioxidant Defense | The catalytic cysteine is oxidized to sulfenic acid during peroxide reduction. mdpi.comwikipedia.org | Detoxifies ROS. Overoxidation to sulfinic acid can temporarily inactivate the enzyme as a regulatory step. mdpi.com |

| Sulfiredoxin (SRX) | Redox Regulation | Reduces sulfinic acid (-SO₂H) on overoxidized PRXs back to sulfenic acid (-SOH). frontiersin.orgmdpi.com | Restores the catalytic activity of specific peroxiredoxins. mdpi.com |

| Triose Phosphate Isomerase (pTPI) | Carbohydrate Metabolism | S-sulfenylation under high H₂O₂ conditions (e.g., salt stress). mdpi.com | Inactivation of the enzyme. mdpi.com |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Inhibition via oxidative modification to sulfinic acid. ugent.be | Decreased enzyme activity, impacting a central metabolic pathway. ugent.be |

| Dehydroascorbate Reductase 2 (DHAR2) | Ascorbate Recycling | Oxidation of a catalytic cysteine to sulfenic and sulfonic acids. nih.gov | Decreased enzymatic activity. nih.gov |

Advanced Analytical and Bioanalytical Methodologies for S Hydroxycysteine

Chemical Probes and Labeling Strategies for Detection and Quantification

The cornerstone of detecting S-hydroxycysteine lies in chemical probes that selectively react with the sulfenic acid moiety, allowing for its stabilization, enrichment, and subsequent analysis. wfu.edu These strategies can be broadly categorized into targeted approaches for studying specific proteins and discovery-based methods for global "sulfenome" analysis.

Targeted Approaches for Specific Sulfenic Acid Detection

Targeted approaches are designed to investigate this compound formation on a particular protein of interest. These methods often rely on probes that, upon reaction with sulfenic acid, introduce a tag for visualization or affinity purification.

One of the most established classes of probes for sulfenic acid is based on the 1,3-dicarbonyl compound, dimedone , and its derivatives. rsc.orgacs.org Dimedone reacts specifically with the electrophilic sulfur of sulfenic acid to form a stable thioether adduct. pnas.orgnih.gov This reaction has been exploited to develop a variety of tagged probes, including:

Biotin-conjugated dimedone: Allows for the affinity purification of sulfenylated proteins using streptavidin-agarose. pnas.org

Fluorescently-labeled dimedone: Enables the visualization of sulfenylated proteins via fluorescence microscopy or in-gel fluorescence scanning. acs.org

Antibody-based detection: A chemical approach converts the sulfenic acid into a stable epitope using dimedone, which can then be recognized by a specific antibody. This immunochemical method offers high sensitivity and selectivity. pnas.org

Another targeted strategy involves the use of arsenite, which specifically reduces sulfenic acids back to thiols under denaturing conditions. pnas.org This "biotin-switch" method involves blocking all free thiols, reducing the sulfenic acids with arsenite, and then labeling the newly formed thiols with a biotin-maleimide tag. pnas.org

More recent developments have introduced probes with improved reactivity and functionality. Norbornene derivatives , for example, react rapidly and selectively with sulfenic acids via a strain-promoted ligation, offering a different reactivity profile compared to traditional dimedone probes. acs.orgchemrxiv.orgchemrxiv.org Similarly, β-ketoesters have been developed as cleavable probes that exhibit improved reactivity at physiological pH compared to dimedone. nih.gov

Discovery-Based Methods for Global Sulfenome Profiling

Discovery-based or "sulfenome" profiling aims to identify the entire complement of this compound-modified proteins within a cell or organism under specific conditions. These methods are essential for a systems-level understanding of redox regulation.

These global strategies utilize cell-permeable chemical probes that contain a "bioorthogonal handle," such as an azide (B81097) or an alkyne group. nih.govnih.gov After the probe labels sulfenic acids in situ, the handle is used to attach a biotin (B1667282) tag via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or the Staudinger ligation. nih.govnih.gov This allows for the enrichment of all sulfenylated proteins for subsequent identification by mass spectrometry.

Several generations of probes have been developed for sulfenome profiling, each with increasing efficiency:

DAz-1 and DAz-2 (Dimedone-azide probes): These first-generation probes enabled the live-cell labeling and identification of hundreds of sulfenylated proteins. nih.govnih.gov

DYn-2 (Dimedone-alkyne probe): This probe incorporates an alkyne handle, which often provides superior sensitivity in click chemistry reactions compared to azide handles. nih.govfrontiersin.org

BTD (Biotin-tagged dimedone analogue): A highly reactive probe that has expanded the known sulfenylome. chemrxiv.orgchemrxiv.org

WYneN (Wittig-type phosphine (B1218219) probe): This reagent reacts via a different mechanism than dimedone-based probes and has enabled the identification of thousands of S-sulfenylation sites. chemrxiv.orgnih.gov

These discovery-based approaches have been instrumental in revealing the vast scope of sulfenylation across diverse cellular processes and have identified numerous novel proteins regulated by this modification. nih.govnih.gov

Mass Spectrometry-Based Characterization of this compound Modified Proteins

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound modifications. nih.gov It provides high sensitivity and specificity for identifying the exact location of the modification on a protein and for quantifying changes in modification levels.

Identification of Sulfenylated Sites and Stoichiometry

The direct detection of this compound by MS is characterized by a mass increase of +16 atomic mass units (amu) for each oxygen atom added to a cysteine residue. nih.gov However, due to the instability of the sulfenic acid, direct analysis is challenging and prone to artifacts. nih.gov Therefore, the chemical probes described in section 6.1 are crucial for stabilizing the modification prior to MS analysis.

In a typical bottom-up proteomics workflow, proteins labeled with a tagged probe are isolated and digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra allow for the precise identification of the modified peptide sequence and, therefore, the specific cysteine residue that was sulfenylated. nih.gov This site-specific mapping is critical for understanding the functional consequences of the modification. nih.gov

A key challenge in redox proteomics is determining the stoichiometry of the modification—that is, the fraction of a specific cysteine residue that is modified at any given time. nih.govmdpi.com Recently, a quantitative chemoproteomic workflow using an isotopically labeled Wittig reagent (¹³C₅ WYneN ) was developed. chemrxiv.orgnih.gov This method allows for the measurement of S-sulfenylation site-stoichiometry for thousands of cysteine residues simultaneously. The study revealed that while most sites have a low stoichiometry, some, even on non-peroxiredoxin proteins, exhibit near-stoichiometric modification. chemrxiv.org

Quantitative Proteomic Analysis of this compound Modifications

Quantitative proteomics allows for the comparison of this compound levels across different samples, for example, in response to an oxidative stimulus. chemrxiv.org Several MS-based quantitative strategies are employed:

Label-free quantification: This method compares the signal intensity of a given peptide between different runs. While powerful, it requires highly reproducible chromatography.

Isotope-coded affinity tags (ICAT): This technique uses isotopically light and heavy reagents to label control and treated samples, respectively. The ratio of the heavy to light peptide signals in the mass spectrometer reflects the relative abundance of the modification. mdpi.com

Isobaric tagging (e.g., iodoTMT): Reagents like iodoacetyl Tandem Mass Tags (iodoTMT) can be used to label sulfhydryls in a multiplexed fashion. thermofisher.comthermofisher.com In a modified "switch" assay, these tags can be used to quantify changes in S-nitrosylation or, by extension, other reversible cysteine modifications like sulfenylation after selective reduction. thermofisher.comthermofisher.com

These quantitative approaches have been vital in elucidating the dynamic nature of protein sulfenylation in signaling pathways, such as the response to hydrogen peroxide or growth factor stimulation. nih.govpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at atomic resolution in solution. nih.govias.ac.in Unlike X-ray crystallography, NMR can characterize molecules in their native-like solution state and is particularly well-suited for studying the conformational changes induced by post-translational modifications like this compound. nih.govias.ac.in

The introduction of a sulfenic acid group at a cysteine residue can alter the local chemical environment, leading to changes in the NMR spectrum. nih.gov By comparing the spectra of the reduced and oxidized forms of a protein, researchers can map the structural and conformational consequences of the modification.

Key NMR parameters used in the analysis of this compound modified proteins include:

Chemical Shift Perturbations (CSPs): The chemical shift of a nucleus is highly sensitive to its local electronic environment. The oxidation of a cysteine to this compound induces changes in the chemical shifts of nearby nuclei. By monitoring these CSPs in 2D heteronuclear spectra (e.g., ¹H-¹⁵N HSQC), the site of modification and the extent of the resulting structural changes can be mapped onto the protein structure.

Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance constraints between protons that are close to each other (typically < 5 Å). Changes in NOE patterns upon sulfenylation can reveal alterations in the protein's three-dimensional fold and side-chain packing.

Scalar Couplings (J-couplings): Three-bond J-couplings are related to the dihedral angles of the protein backbone and side chains via the Karplus equation. Measuring these couplings can provide detailed information about conformational changes in the peptide backbone and cysteine side-chain orientation upon modification.

To facilitate the analysis, proteins are often isotopically labeled with ¹⁵N and/or ¹³C. ias.ac.inembl-hamburg.de The use of [3-¹³C]-cysteine labeled proteins has been specifically employed to monitor the changes in the cysteine environment upon oxidation to sulfenic acid. nih.gov While NMR is generally limited to smaller proteins (< 25 kDa), advancements in methodology continue to push this boundary. embl-hamburg.de NMR studies have provided significant insights into how this compound formation can allosterically regulate protein function by inducing specific conformational changes. nih.gov

Monitoring this compound Formation in Real-Time

The dynamic nature of this compound formation, often occurring as a transient intermediate in biological processes, presents a significant analytical challenge. Real-time monitoring techniques are crucial for understanding the kinetics and mechanisms of its generation.

One approach involves the use of biosensors, which can provide continuous data on the formation of this compound. utupub.fi For instance, in studies of peroxiredoxins, the initial step of peroxide substrate attack by a peroxidatic cysteine and its subsequent oxidation to this compound is a key event. nih.gov Real-time reverse transcription-polymerase chain reaction (RT-PCR) has been utilized to examine the temporal modulation of gene expression of enzymes involved in these processes, providing indirect real-time data on the potential for this compound formation under specific conditions, such as during parasitic infections. nih.gov

Conformational Studies of Proteins with this compound

The introduction of an this compound residue can significantly alter the three-dimensional structure of a protein, thereby affecting its function. Various biophysical techniques are employed to study these conformational changes.

X-ray crystallography provides high-resolution structural information, revealing the precise atomic coordinates of proteins containing this compound. nih.gov For example, crystal structures of enzymes like Rhizobium etli L-asparaginase have shown oxidized cysteine residues modeled as this compound, highlighting its role in the intricate hydrogen-bonding network within the active site. nih.gov Similarly, crystallographic studies of diatom Rubisco have identified this compound as a novel post-translational modification, suggesting its potential role in structural adaptation to different environments. rothamsted.ac.uk

Circular dichroism (CD) spectroscopy is another powerful tool for assessing the secondary and tertiary structure of proteins in solution. Far-UV CD spectra can be used to monitor changes in protein conformation and stability, including those induced by the presence of this compound. nih.gov Hydroxyl radical protein footprinting, coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the rapid analysis of protein conformation by measuring the solvent accessibility of amino acid residues. nih.gov This method can detect differences in the conformation of protein samples, which may be attributable to modifications like the formation of this compound. nih.gov

Molecular dynamics (MD) simulations offer a computational approach to investigate the conformational space of proteins. mdpi.com These simulations can provide insights into the intrinsic effects of modifications like this compound on the protein's conformational states and dynamics. mdpi.com

Investigation of Dynamics and Protonation States

Understanding the dynamic behavior and the protonation states of this compound and surrounding residues is critical for elucidating enzymatic mechanisms and protein function.